DL-Phenylephrine hydrochloride
Description
Historical Perspectives and Evolution of Research Focus
Phenylephrine (B352888) was first patented in 1933 and came into medical use in 1938. wikipedia.org Early research primarily focused on its vasoconstrictive properties, leading to its use as a nasal decongestant and a pressor agent to increase blood pressure. nih.govwikipedia.org For many years, research centered on its mechanism of action as a direct-acting alpha-1 adrenergic agonist. nih.gov
However, the research landscape has evolved significantly. In recent years, the efficacy of orally administered phenylephrine as a nasal decongestant has been a subject of intense debate and re-evaluation. pharmacist.combmj.com This has been fueled by studies and petitions questioning its bioavailability and effectiveness at approved over-the-counter dosages. pharmacist.comnih.gov A 2023 FDA advisory committee unanimously concluded that orally administered phenylephrine is not effective as a nasal decongestant. pharmacist.combmj.com This has shifted some research focus towards alternative delivery methods and a re-examination of historical clinical data. bmj.comlucintel.com
Stereochemical Considerations in Pharmacological Studies
The presence of a chiral center in the phenylephrine molecule means it exists as two enantiomers, (R)-(-) and (S)-(+), which are mirror images of each other. DL-phenylephrine hydrochloride is a racemic mixture of these two stereoisomers. myexperiment.orgresearchgate.net It is well-established in pharmacology that stereoisomers of a drug can exhibit different pharmacological activities and potencies.
Research has shown that the (R)-(-)-isomer of phenylephrine is the more potent enantiomer at alpha-1 adrenergic receptors. nih.gov Studies comparing the effects of the individual isomers have been crucial in understanding the stereochemical requirements for receptor binding and activation. For instance, research on the effects of optical isomers of other alpha-adrenoceptor antagonists has demonstrated a stereochemical preference for the R(-) isomer in mediating increases in intraurethral pressure and diastolic blood pressure. nih.gov The resolution of racemic DL-phenylephrine to isolate the more active L-isomer (levo-rotatory) is a key step in the synthesis of the more pharmacologically active form. myexperiment.org
Current Research Landscape and Emerging Trends
The current research landscape for this compound is multifaceted and dynamic. Key trends include:
Focus on Alternative Formulations: In light of the questions surrounding oral efficacy, there is growing interest in alternative formulations and delivery systems, such as nasal sprays, where phenylephrine has shown to be effective. bmj.com
Advanced Synthesis and Purification: Researchers are exploring more efficient and enantioselective methods for synthesizing phenylephrine, aiming to produce the more potent (R)-isomer directly. researchgate.net Additionally, there is investment in next-generation purification technologies to meet the high purity standards required for pharmaceutical applications. lucintel.com
Indirect Pharmacological Effects: Recent studies have suggested that the pharmacological effects of phenylephrine may be more complex than previously thought. Research indicates that its effects might be indirect, mediated by the release of noradrenaline from the cytoplasm, in addition to its direct action on alpha-1 adrenoceptors. researchgate.netnih.gov
Exploration of Novel Applications: While its primary uses have been well-established, researchers continue to explore other potential therapeutic applications of phenylephrine and its derivatives.
| Research Trend | Description |
| Efficacy Re-evaluation | Ongoing studies and regulatory review of the effectiveness of oral phenylephrine as a nasal decongestant. pharmacist.combmj.comnih.gov |
| Alternative Formulations | Increased research into nasal sprays and other delivery methods to improve efficacy. bmj.com |
| Advanced Synthesis | Development of new, more efficient, and stereoselective methods for producing phenylephrine. researchgate.net |
| Indirect Pharmacological Effects | Investigation into the role of noradrenaline release in the overall pharmacological profile of phenylephrine. researchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-86-9, 20368-45-0 | |
| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eyelo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Systems
Alpha-1 Adrenergic Receptor Agonism
Phenylephrine's primary mechanism of action is the direct stimulation of alpha-1 adrenergic receptors. nih.gov This agonism is responsible for its vasoconstrictive effects, which are utilized in various clinical applications. cvpharmacology.com
Subtype Selectivity (e.g., α1A, α1B, α1D)
Studies have shown that phenylephrine (B352888), specifically the (R)-(-)-isomer, exhibits selectivity for the α1D-adrenoceptor subtype over the α1B and α1A subtypes. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate a higher binding affinity for the α1D receptor. medchemexpress.com One study reported pKi values of 5.86 for α1D, 4.87 for α1B, and 4.70 for α1A receptors. medchemexpress.com Another study also noted that phenylephrine has a relatively high affinity for the alpha-1D AR subtype. nih.gov Despite this selectivity, phenylephrine is considered a highly efficacious α1-agonist at all three subtypes (α1A, α1B, and α1D). nih.gov
Table 1: Binding Affinity of (R)-(-)-Phenylephrine for α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi Value |
|---|---|
| α1D | 5.86 medchemexpress.com |
| α1B | 4.87 medchemexpress.com |
| α1A | 4.70 medchemexpress.com |
Data sourced from MedChemExpress.
Receptor Binding Kinetics and Affinity
The binding of phenylephrine to α1-adrenergic receptors is a critical determinant of its pharmacological activity. Studies utilizing radioligand binding assays have characterized the affinity of phenylephrine for these receptors. For instance, in rat tail artery segments, phenylephrine demonstrated low affinity in competition with [3H]-prazosin. nih.gov In rat myocardial membranes, phenylephrine's affinity for α-adrenergic receptors was found to be intermediate between that of epinephrine (B1671497) and isoproterenol. ahajournals.org
Signal Transduction Pathways and Intracellular Mechanisms
Upon binding to α1-adrenergic receptors, phenylephrine initiates a cascade of intracellular events. These receptors are coupled to Gq-proteins, and their activation leads to the stimulation of phospholipase C (PLC). cvpharmacology.comnih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). cvpharmacology.com
IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). jst.go.jp This Gq-PLC-calcium signaling pathway is a primary mechanism through which phenylephrine exerts its effects. nih.gov
Furthermore, phenylephrine has been shown to activate other signaling cascades, including the extracellular signal-regulated kinase (ERK) 1/2 pathway. jst.go.jpnih.gov Activation of the α1-AR by phenylephrine can lead to the phosphorylation of ERK1/2, which has been implicated in mediating some of its cellular effects, such as the inhibition of sepsis-induced cardiomyocyte apoptosis. nih.gov In cardiac cells, phenylephrine-induced activation of α1-adrenergic receptors can also lead to transcriptional activation of specific genes, such as the atrial natriuretic factor (ANF) gene, through a nuclear pathway involving novel zinc-dependent proteins. embopress.org
Interaction with Beta-Adrenergic Receptors
While phenylephrine is primarily recognized as an α1-adrenergic agonist, it exhibits minimal to no activity at β-adrenergic receptors. nih.govwikipedia.org Some studies suggest that at higher doses, it may have some stimulatory effect on β1-adrenergic receptors. mhmedical.com However, its predominant action is vasoconstriction mediated by α1-receptors, with little direct impact on cardiac contractility or heart rate through β-receptor stimulation. mhmedical.comyoutube.com In fact, the vasoconstriction it induces can lead to a reflex bradycardia (slowing of the heart rate). drugs.com
Norepinephrine (B1679862) Releasing Activity
There is evidence to suggest that phenylephrine can indirectly cause the release of norepinephrine. nih.gov One study demonstrated that phenylephrine enhanced the release of [3H]NA (norepinephrine) in a manner that was independent of extracellular calcium and was not blocked by the α1-antagonist prazosin. nih.gov This suggests a mechanism involving the norepinephrine transporter (NAT). nih.gov However, other sources state that phenylephrine has relatively little or no activity as a norepinephrine-releasing agent. wikipedia.org Another study comparing the effects of infused norepinephrine and phenylephrine found that while both raised blood pressure, norepinephrine increased plasma renin activity, whereas phenylephrine suppressed it, indicating a differential humoral effect. nih.gov
Molecular Modeling and Computational Studies of Receptor Interactions
Molecular modeling and computational studies are increasingly being used to understand the interactions between drugs like phenylephrine and their receptors at a molecular level. These in silico methods can provide insights into the binding affinities and modes of interaction that are difficult to obtain through experimental methods alone. researchgate.net For example, computational analyses have been used to investigate the binding of various compounds to adrenergic receptors, helping to elucidate the structural basis for their selectivity and activity. researchgate.netrowan.edu Such studies can contribute to the rational design of new drugs with improved pharmacological profiles.
Advanced Synthetic Methodologies
Asymmetric Synthesis of Enantiomerically Pure Phenylephrine (B352888) Hydrochloride
The production of enantiomerically pure (R)-phenylephrine is of significant pharmaceutical importance. Asymmetric synthesis aims to directly produce the desired stereoisomer, bypassing the need for resolving a racemic mixture, which is often inefficient.
Asymmetric hydrogenation is a key strategy for the enantioselective synthesis of phenylephrine. This approach typically involves the reduction of a prochiral ketone precursor in the presence of a chiral metal catalyst.
Rhodium-based catalysts have been extensively studied for this purpose. A practical synthesis of (R)-phenylephrine with 85% enantiomeric excess (ee) was achieved using a (2R,4R)-dicyclohexylphosphino-2-diphenylphosphinomethyl-1-(N-methycarbonyl)-pyrolidine (MCCPM)-rhodium catalyst. researchgate.net An improved industrial-scale method utilizes a rhodium catalyst, [Rh(COD)Cl]2, in conjunction with a chiral bidentate phosphine ligand such as (2R, 4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine (RR-MCCPM). google.comgoogle.com This process involves the hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride under 20 bar of hydrogen pressure at 50-55°C, achieving the product with an optical purity of over 96% ee and a chemical purity greater than 99%. google.comgoogle.com
Other transition metals have also been employed. Ruthenium-derivative catalysts have been studied for the asymmetric hydrogenation of an N-protected aminoketone precursor. researchgate.net Furthermore, highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones using a chiral spiro iridium catalyst has been described for the synthesis of chiral 1,2-amino alcohols, including (R)-phenylephrine, achieving excellent enantioselectivities (up to 99.9% ee). researchgate.net
| Catalyst System | Precursor | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| (2R,4R)-MCCPM-Rhodium | Prochiral ketone | Early example of Rh-catalyzed asymmetric synthesis. researchgate.net | 85% researchgate.net |
| [Rh(COD)Cl]2 / RR-MCCPM | N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone HCl | Developed for industrial scale; shorter hydrogenation times. google.comgoogle.com | >96% google.com |
| Chiral Spiro Iridium Catalyst | α-Amino Ketone | High turnover number and excellent enantioselectivity. researchgate.net | Up to 99.9% researchgate.net |
| Ruthenium-Derivative Catalyst | N-protected aminoketone | Feasibility study demonstrated a new potential route. researchgate.net | 97% researchgate.net |
Hydrolytic kinetic resolution (HKR) is a highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net This technique has been successfully applied to the synthesis of (R)-phenylephrine hydrochloride. acs.orgacs.org The process involves the resolution of a racemic styrene oxide derivative. acs.orgacs.org
The synthesis starts from m-hydroxybenzaldehyde, which is protected and then converted to a racemic epoxide. acs.org This racemic epoxide is then subjected to HKR using water and a chiral catalyst, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt (III) acetate (B1210297) complex ((R,R)-SalenCoIIIOAc). acs.orgacs.org This reaction selectively hydrolyzes one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted and in high enantiomeric purity. unipd.it The unreacted epoxide is then converted to (R)-phenylephrine. acs.org This method is advantageous due to the use of water as a reagent and low loadings of a recyclable catalyst. unipd.it
Research into alternative synthetic routes continues to yield innovative methods for producing enantiopure phenylephrine. One such approach utilizes Sharpless asymmetric dihydroxylation as the key step to establish the required stereocenter. researchgate.net
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. The enzyme-catalyzed reduction of an α-chloroalkylaryl ketone intermediate has been developed using an alcohol dehydrogenase from the bacterium Aromatoleum aromaticum EbN1. google.com Another biocatalytic method employs the whole-cell biocatalyst Pichia minuta JCM 3622 to reduce 2-chloro-1-(3-nitrophenyl)ethanone to its corresponding (R)-alcohol with 99.2% ee, which is then converted to (R)-phenylephrine over five steps. researchgate.net
Furthermore, a novel asymmetric transfer hydrogenation technique has been reported for the synthesis of key chiral intermediates, (R)-1-(3-hydroxyphenyl)-2-chloroethanol and (R)-1-(3-hydroxyphenyl)-2-bromoethanol. This method achieves a diastereoselective ratio of greater than 99%, significantly improving upon previous methods. google.com
Racemic Synthesis Pathways
Prior to the development of efficient asymmetric methods, phenylephrine was primarily produced as a racemic mixture (DL-phenylephrine), which was then resolved to isolate the desired (R)-enantiomer. Several classical methods for racemic synthesis have been documented.
One common industrial pathway starts with m-hydroxy acetophenone. scribd.comresearchgate.net The process involves the following steps:
Bromination of m-hydroxy acetophenone in ethyl acetate.
Reaction of the resulting bromo compound with N-methyl benzyl amine to yield 2-(benzyl methyl amino) - 1-(3-hydroxy phenyl) ethanone.
High-pressure hydrogenation of this intermediate using a palladium on carbon catalyst to produce the racemic DL-phenylephrine base. scribd.com
Alternative racemic syntheses starting from m-hydroxybenzaldehyde have also been developed. researchgate.netsemanticscholar.org Two distinct pathways from this starting material are:
Other historical, non-chiral syntheses include the method by Bergmann and Sulzbacher, which used a Curtius rearrangement of a beta-hydroxyl acid azide as the key step, and a pathway developed by Russell and Childress employing the reduction of mandelamide with lithium aluminium hydride. researchgate.net
Industrial Scale Production Methods
The large-scale production of L-phenylephrine hydrochloride requires processes that are efficient, cost-effective, and safe. The classical industrial route involved the synthesis of racemic phenylephrine followed by resolution. cmu.ac.th This resolution is typically achieved by reacting the DL-phenylephrine base with L-(+)-tartaric acid, which selectively crystallizes with the L-phenylephrine enantiomer, allowing for its separation. scribd.comresearchgate.net
Modern industrial methods increasingly focus on asymmetric synthesis to avoid the costly and less efficient resolution step. An improved process for the industrial-scale production of L-phenylephrine hydrochloride via rhodium-catalyzed asymmetric hydrogenation has been patented. google.comgoogle.compatsnap.com This method offers significant advantages, including a drastically reduced reaction time for the hydrogenation step (from ~20 hours to ~4 hours) and high optical purity of the final product. google.compatsnap.com
The key parameters for this industrial asymmetric hydrogenation process are summarized below.
| Parameter | Value/Description |
|---|---|
| Starting Material | 80 kg N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride google.com |
| Catalyst System | [Rh(COD)Cl]2 / (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine google.com |
| Solvent | 240 L Methanol (B129727) google.com |
| Hydrogen Pressure | 20 bar google.com |
| Temperature | 50-55 °C google.com |
| Reaction Time | Approximately 4 hours google.com |
| Yield | ~71% (based on starting material) google.com |
| Final Product Purity | >99% (chemical), >96% ee (optical) google.com |
Pharmacokinetic and Pharmacodynamic Mechanisms
Absorption and Bioavailability Studies
Impact of Administration Route on Systemic Exposure
The systemic exposure to DL-Phenylephrine hydrochloride is significantly influenced by the route of administration. Intravenous (IV) administration ensures immediate and complete bioavailability, leading to rapid systemic distribution. medchemexpress.com Following IV infusion, phenylephrine (B352888) exhibits a biphasic elimination pattern, characterized by a rapid distribution phase with a half-life of less than 5 minutes, followed by a slower elimination phase. nih.gov
Oral administration results in rapid absorption, with peak plasma concentrations (Tmax) typically reached within 0.33 to 0.5 hours. drugbank.comdrugbank.com However, the oral bioavailability is relatively low, estimated to be around 38%, due to extensive first-pass metabolism. drugbank.comdrugbank.com
Other routes of administration also demonstrate distinct absorption profiles. Nasal delivery facilitates rapid absorption through the mucosa, with peak plasma concentrations achieved within 15 to 30 minutes. medchemexpress.com Ophthalmic application also leads to rapid absorption through the conjunctiva and cornea. medchemexpress.com Rectal administration results in mucosal absorption with peak concentrations typically reached in approximately 30 to 60 minutes. medchemexpress.com
| Administration Route | Absorption Profile | Peak Plasma Concentration (Tmax) | Bioavailability |
|---|---|---|---|
| Intravenous (IV) | Immediate and complete | Immediate | 100% |
| Oral | Rapid | 0.33 to 0.5 hours | ~38% |
| Nasal | Rapid mucosal absorption | 15 to 30 minutes | Not specified |
| Ophthalmic | Rapid absorption through conjunctiva and cornea | Not specified | Not specified |
| Rectal | Mucosal absorption | 30 to 60 minutes | Not specified |
First-Pass Metabolism and its Influence
The low oral bioavailability of this compound is primarily attributed to extensive first-pass metabolism, which occurs mainly in the intestinal wall. drugbank.commedchemexpress.com The principal metabolic pathway during this initial pass is sulfate conjugation. drugbank.com This presystemic metabolism significantly reduces the amount of active drug that reaches the systemic circulation after oral administration. medchemexpress.com
Studies have shown that with increasing oral doses of phenylephrine HCl (from 10 mg to 30 mg), the increase in maximum plasma concentration (Cmax) and total systemic exposure (AUC∞) is more than proportional. drugbank.com This suggests a potential saturation of the first-pass metabolism at higher doses, allowing a greater fraction of the drug to bypass intestinal wall metabolism and enter the systemic circulation. drugbank.com
Co-administration with acetaminophen has been observed to increase the bioavailability of phenylephrine. semanticscholar.org This is thought to be due to competition for the same presystemic sulfation pathway, leading to higher plasma concentrations of phenylephrine.
Distribution Profile
Volume of Distribution and Organ Compartment Distribution
This compound exhibits a large volume of distribution, indicating extensive distribution into peripheral tissues. drugbank.comdrugbank.com The steady-state volume of distribution is approximately 340 L, which is considerably larger than the total body volume, suggesting that the drug is not confined to the vascular compartment and distributes into various organ compartments. medchemexpress.comdrugbank.com
Following intravenous administration, phenylephrine rapidly distributes from the central compartment (blood) to peripheral tissues and end organs. nih.gov Its lipophilic nature facilitates effective penetration into tissues with rich vascularization, which contributes to its central and peripheral effects. medchemexpress.com When administered ophthalmically, its distribution is primarily limited to the ocular compartments. medchemexpress.com
Protein Binding Characteristics
Metabolism Pathways and Metabolite Identification
This compound is extensively metabolized in the body. The primary routes of metabolism are sulfate conjugation, which mainly occurs in the intestinal wall during first-pass metabolism, and oxidative deamination by monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B). drugbank.com Glucuronidation is also a reported metabolic pathway, although it appears to be a minor route.
The major metabolites identified are phenylephrine sulfate and 3-hydroxymandelic acid. After oral administration, phenylephrine sulfate is the predominant metabolite found in urine. Conversely, after intravenous administration, 3-hydroxymandelic acid is more prominent.
Negligible amounts of unchanged phenylephrine and its glucuronide conjugate are excreted in the urine, indicating efficient metabolic clearance of the parent drug. drugbank.com
| Compound | Mean Percentage of Dose Excreted in Urine |
|---|---|
| Phenylephrine | 0.44% |
| Phenylephrine-glucuronide | 0.033% |
| Phenylephrine sulfate | 46.6% |
| 3-hydroxymandelic acid | 25.3% |
Role of Monoamine Oxidase (MAO) in Deamination
Monoamine oxidases are responsible for the oxidative deamination of various monoamines and catecholamines. pacific.edunih.gov By catalyzing the deamination of phenylephrine, MAO contributes to its inactivation and subsequent elimination. patsnap.com
Sulfate Conjugation
Sulfate conjugation is a primary metabolic route for phenylephrine, predominantly occurring in the intestinal wall during absorption (first-pass metabolism). nih.gov This process involves the transfer of a sulfonate group to the phenylephrine molecule, resulting in the formation of phenylephrine sulfate. nih.govconsensus.appconsensus.app Phenylephrine sulfate is a major metabolite found in plasma and urine following oral administration. nih.govconsensus.app
Research has shown that with increasing oral doses of phenylephrine hydrochloride, the percentage of the dose excreted as phenylephrine sulfate decreases. nih.gov This suggests that the sulfation pathway may become saturated at higher doses, leading to a greater proportion of the drug being metabolized through other pathways, such as oxidation. nih.gov The sulfotransferase enzyme SULT1A3 has been identified as the dominant enzyme responsible for the sulfation of phenylephrine. vcu.edu
Glucuronidation
Glucuronidation represents another, albeit minor, metabolic pathway for phenylephrine. nih.govwikipedia.org This process involves the conjugation of phenylephrine with glucuronic acid, forming phenylephrine glucuronide. drugbank.comwikipedia.org The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body. wikipedia.org However, studies have shown that only negligible amounts of phenylephrine glucuronide are excreted in the urine, indicating that this is not a primary metabolic route for the compound. nih.govconsensus.app
Inactive Metabolites
The metabolism of this compound results in the formation of several inactive metabolites. The primary inactive metabolite formed through oxidative deamination is m-hydroxymandelic acid. drugbank.com Following oral administration, phenylephrine is extensively converted to its inactive metabolites. acepnow.com
The other significant metabolite is phenylephrine sulfate, formed via sulfate conjugation. While it is a major metabolite, it is also considered inactive. Phenylephrine glucuronide is another inactive metabolite, though it is formed in much smaller quantities. drugbank.com The rapid conversion to these inactive forms contributes to the drug's relatively short half-life.
Elimination and Excretion Routes
Renal Elimination and Excreted Forms
The primary route of elimination for phenylephrine and its metabolites is through the kidneys via renal excretion. nih.govpatsnap.com A significant portion of an administered dose is recovered in the urine. wikipedia.org Following oral administration, the majority of the excreted products are metabolites.
Urinary excretion analysis reveals that negligible amounts of unchanged phenylephrine are found in the urine. nih.govconsensus.app The predominant form excreted is phenylephrine sulfate. nih.govconsensus.app Another significant metabolite found in urine is 3-hydroxymandelic acid. nih.gov The amount of phenylephrine glucuronide excreted in the urine is minimal. nih.gov
| Metabolite | Percentage of Dose Excreted (Mean) | Notes |
|---|---|---|
| Unchanged Phenylephrine | Negligible | nih.govconsensus.app |
| Phenylephrine Sulfate | Decreases with increasing dose (e.g., from 46.6% to 36.2%) | nih.gov |
| 3-hydroxymandelic acid | Increases with increasing dose (e.g., from 25.3% to 30.2%) | nih.gov |
| Phenylephrine Glucuronide | Negligible | nih.gov |
Pharmacodynamic Response Dynamics
This compound is a selective alpha-1 adrenergic receptor agonist. nih.govwikipedia.org This selective action on alpha-1 receptors results in vasoconstriction of both arteries and veins. nih.govwikipedia.org The pharmacodynamic response to phenylephrine is characterized by a dose-dependent increase in blood pressure. fda.gov
The primary hemodynamic effects observed are an increase in systolic and diastolic blood pressure. researchgate.net This pressor effect is a direct result of the drug-induced increase in systemic vascular resistance. As a physiological reflex to the rise in blood pressure, a decrease in heart rate (reflex bradycardia) is often observed. fda.govresearchgate.net Phenylephrine has minimal to no direct effect on beta-adrenergic receptors of the heart. nih.govresearchgate.net The onset of the blood pressure response is rapid, typically occurring within minutes of intravenous administration. fda.gov
| Parameter | Effect | Mechanism |
|---|---|---|
| Blood Pressure (Systolic and Diastolic) | Increase | Agonism at α1-adrenergic receptors leading to vasoconstriction. nih.govwikipedia.org |
| Systemic Vascular Resistance | Increase | Constriction of arteries and veins. nih.govwikipedia.org |
| Heart Rate | Decrease (Reflex Bradycardia) | Baroreceptor reflex in response to increased blood pressure. fda.govresearchgate.net |
| Cardiac Output | Minimal direct effect | Lack of significant β-adrenergic activity. nih.govresearchgate.net |
Onset and Duration of Action
This compound is a sympathomimetic amine that acts directly on α-adrenergic receptors. mims.com Its primary effect is systemic arterial vasoconstriction. mims.com The onset and duration of its effects are highly dependent on the route of administration. Intravenous (IV) administration results in an immediate onset of action. mims.com When administered intramuscularly (IM) or subcutaneously (SC), the onset is typically between 10 to 15 minutes. mims.com The oral route leads to a slightly longer onset of 15 to 20 minutes, with the decongestant effect lasting for 2 to 4 hours. mims.commedsafe.govt.nz For ophthalmic applications to induce mydriasis (pupil dilation), the onset is about 15 minutes, with maximal effect occurring between 20 and 90 minutes, and recovery taking 3 to 8 hours. mims.com The half-life of phenylephrine is approximately 2.5 to 3 hours, which necessitates frequent dosing intervals for sustained therapeutic effects, particularly with IV administration. nih.gov
| Route of Administration | Onset of Action | Peak Effect | Duration of Action |
|---|---|---|---|
| Intravenous (IV) | Immediate | Minutes | Up to 20 minutes |
| Intramuscular (IM) / Subcutaneous (SC) | 10-15 minutes | N/A | N/A |
| Oral | 15-20 minutes | 1-2 hours | 2-4 hours |
| Ophthalmic | 15 minutes (mydriasis) | 20-90 minutes (maximal mydriasis) | 3-8 hours (recovery) |
| Intranasal | ≤2 minutes | N/A | N/A |
Dose-Response Relationships
The physiological effects of phenylephrine exhibit a clear dose-dependent response. nih.gov Studies have demonstrated that increasing oral doses from 5 mg to 25 mg result in a greater reduction in nasal airways resistance. medsafe.govt.nz However, research has also indicated that for nasal congestion, oral doses up to 40 mg every 4 hours may not be significantly better than a placebo. consensus.app
In the context of treating spinal anesthesia-induced hypotension, the effective dose has been quantified. A comparative study determined the dose required to produce a therapeutic effect in 50% (ED₅₀) and 90% (ED₉₀) of patients. The findings revealed that parturients with severe preeclampsia required a significantly lower dose compared to those with normotension. nih.gov Specifically, the ED₅₀ and ED₉₀ for a single IV bolus in normotensive patients were 72.1 μg and 107 μg, respectively. nih.gov In contrast, for patients with severe preeclampsia, the ED₅₀ and ED₉₀ were 47.6 μg and 70.7 μg, respectively. nih.gov This suggests a 34% lower dose requirement in the preeclamptic group, highlighting a differential dose-response relationship based on the patient's physiological state. nih.gov
| Patient Group | ED₅₀ (μg) | ED₉₀ (μg) |
|---|---|---|
| Normotensive Parturients | 72.1 | 107.0 |
| Severe Preeclampsia Parturients | 47.6 | 70.7 |
Reflex Bradycardia Mechanisms
A well-documented pharmacodynamic effect of phenylephrine is reflex bradycardia, a decrease in heart rate. patsnap.comtdl.orgnus.edu.sg This phenomenon is a homeostatic, baroreceptor-mediated response to the drug-induced increase in blood pressure. patsnap.comnus.edu.sgemcrit.org Phenylephrine's selective agonism of alpha-1 adrenergic receptors leads to vasoconstriction, which in turn elevates systemic vascular resistance and mean arterial pressure. nih.govnih.gov This rise in blood pressure is detected by baroreceptors located in the cardiovascular system, such as in the carotid sinus and aortic arch. nus.edu.sgemcrit.org
Upon activation, these baroreceptors trigger a reflex arc that increases vagal tone to the heart, leading to a slowing of the heart rate. patsnap.comemcrit.org This compensatory mechanism aims to counteract the sharp increase in blood pressure to maintain cardiovascular equilibrium. nus.edu.sg The reduction in cardiac output observed with phenylephrine infusions is often a result of this reflex bradycardia, rather than a direct reduction in stroke volume. emcrit.org This effect is particularly important in clinical settings, as an inappropriately low heart rate in a patient receiving phenylephrine may indicate that cardiac output is being suppressed. emcrit.org
Vascular Bed Specificity of Constriction
Phenylephrine is a potent vasoconstrictor that acts on both arterial and venous vascular beds. nih.govtdl.org Its mechanism involves the selective stimulation of alpha-1 adrenergic receptors located on the vascular smooth muscle. patsnap.com This stimulation initiates a cellular signaling cascade that results in smooth muscle contraction and a narrowing of the blood vessels. patsnap.com
The constriction of systemic arteries increases the total peripheral resistance (afterload), which is the primary mechanism behind the observed increase in blood pressure. emcrit.orgnih.gov Simultaneously, phenylephrine induces venoconstriction, which decreases the capacitance of the venous system and increases venous return (preload) to the heart. emcrit.orgnih.gov This effect on preload can be beneficial in situations of hypotension where ventricular filling is reduced. nih.gov While the primary effect is vasoconstriction, some research under specific experimental conditions with high nitric oxide levels has shown that phenylephrine can paradoxically cause vasodilation, though this is not its typical clinical action. plos.org The widespread vasoconstriction is responsible for its therapeutic use as a decongestant, where it reduces blood flow to the nasal mucosa, and as a vasopressor to elevate blood pressure in hypotensive states. patsnap.com
Analytical Methodologies for Quantification and Purity Assessment
Chromatographic Techniques
Chromatographic methods are powerful tools for separating and quantifying DL-Phenylephrine hydrochloride from its potential impurities and other active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) are among the most utilized techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound due to its high resolution, sensitivity, and accuracy. bepls.comsemanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its quantification.
Numerous studies have detailed the development and validation of stability-indicating RP-HPLC methods for this compound in bulk and pharmaceutical dosage forms. semanticscholar.org These methods are capable of separating the drug from its degradation products, ensuring that the measured concentration corresponds solely to the intact drug. semanticscholar.org
Key parameters in HPLC method development for this compound include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. C18 columns are frequently used as the stationary phase. bepls.comsemanticscholar.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. semanticscholar.orgsielc.com UV detection is commonly performed at wavelengths around 272 nm or 280 nm. bepls.comsemanticscholar.org
Validation of these HPLC methods is conducted according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. semanticscholar.org For instance, a developed method might demonstrate linearity over a concentration range of 20-100 µg/mL with a high correlation coefficient. semanticscholar.org Precision is evaluated through intra-day and inter-day studies, with relative standard deviation (%RSD) values typically below 2%. semanticscholar.org Accuracy is often assessed through recovery studies, with acceptable recovery rates generally falling between 97% and 103%. bepls.com
| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |
|---|---|---|---|
| Column | Partsil 10 ODS, Hichrom C18 (250 mm x 4.6 mm, 10µm) bepls.com | Luna® 5µm C18 (250 × 4.6mm) semanticscholar.org | Primesep S (4.6×100 mm, 3 µm) sielc.com |
| Mobile Phase | Gradient elution with Buffer solution (pH 3.0) and 100% methanol bepls.com | 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (80:20; v/v) semanticscholar.org | Acetonitrile and water with Monosodium Phosphate (B84403) (NaH2PO4) buffer sielc.com |
| Flow Rate | 1.0 mL/min bepls.com | 1 mL/min semanticscholar.org | 2.0 ml/min sielc.com |
| Detection Wavelength | 280 nm bepls.com | 272 nm semanticscholar.org | 220 nm sielc.com |
| Retention Time | 8.3 minutes bepls.com | 2.6 min semanticscholar.org | 4.12 min sielc.com |
| Linearity Range | 50% to 150% of working concentration bepls.com | 20-100 µg/mL semanticscholar.org | Not specified |
| Limit of Detection (LOD) | Not specified | 6.1658 µg/mL semanticscholar.org | Not specified |
| Limit of Quantification (LOQ) | Not specified | 18.6843 µg/mL semanticscholar.org | Not specified |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the simultaneous analysis of this compound in combination with other drugs. akjournals.comtandfonline.com This technique is particularly useful for routine quality control where high throughput is required.
In HPTLC, the separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. akjournals.comtandfonline.com The choice of the mobile phase is critical for achieving good resolution between the components of the sample. A typical mobile phase for the analysis of phenylephrine (B352888) hydrochloride in a multi-component formulation might consist of a mixture of solvents like n-Butanol, Ethanol, and Ammonia. tandfonline.com Densitometric scanning is used for the quantification of the separated bands at a specific wavelength, often around 288 nm. tandfonline.com
Validation of HPTLC methods involves assessing linearity, precision, accuracy, and specificity. tandfonline.com The method demonstrates linearity over a defined concentration range, for example, 1026-6156 ng per band for phenylephrine hydrochloride. tandfonline.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. tandfonline.com
| Parameter | Method 1 Details | Method 2 Details |
|---|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 plates tandfonline.com | Glass plates pre-coated with silica gel 60 F254 akjournals.com |
| Mobile Phase | n-Butanol: Ethanol: Ammonia (6:3.5:0.6, v/v/v) tandfonline.com | Methanol : n-butanol : toluene (B28343) : acetic acid (8:6:4:0.2 v/v) akjournals.com |
| Detection Wavelength | 288 nm tandfonline.com | Not specified |
| RF Value | 0.30 tandfonline.com | Not specified |
| Linearity Range | 1026-6156 ng per band tandfonline.com | Not specified |
| Limit of Detection (LOD) | 89.36 ng per band tandfonline.com | 87.88 ng band−1akjournals.com |
| Limit of Quantification (LOQ) | 295.5 ng per band tandfonline.com | 266.32 ng band−1akjournals.com |
Gas Chromatography (GC)
While less common than HPLC for the analysis of this compound due to its non-volatile nature, Gas Chromatography (GC) can be employed, typically after a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the molecule, allowing it to be analyzed by GC. Common derivatizing agents for compounds with hydroxyl and amine groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
A hypothetical GC method would involve the extraction of this compound from the sample matrix, followed by evaporation of the solvent and the derivatization reaction. The resulting derivative is then injected into the GC system. A capillary column with a non-polar or medium-polarity stationary phase would likely be used for separation. Detection is often achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). The quantification would be based on the peak area of the derivatized phenylephrine, often using an internal standard for improved accuracy.
Spectrophotometric Methods
Spectrophotometric methods are widely used for the quantification of this compound in pharmaceutical preparations due to their simplicity, rapidity, and cost-effectiveness. These methods are based on the measurement of light absorption by the analyte in the ultraviolet-visible region.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward technique for the determination of this compound in its pure form and in pharmaceutical formulations. dergipark.org.trrjptonline.org The method relies on the principle that the drug absorbs UV radiation at a specific wavelength. For phenylephrine hydrochloride, the maximum absorption (λmax) is typically observed around 272 nm. impactfactor.org
The quantification is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the drug in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Various studies have reported the development of simple and sensitive spectrophotometric methods for the estimation of phenylephrine hydrochloride. epn.edu.ecirapa.org These methods often involve the formation of a colored complex through a chemical reaction, which shifts the absorption maximum to the visible region, thereby reducing interference from excipients. For example, methods based on oxidative coupling reactions with reagents like p-aminobenzophenone or the use of diazotized sulphanilic acid have been developed. epn.edu.ecirapa.org
| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |
|---|---|---|---|
| Reagent | Potassium permanganate (B83412) in basic solution dergipark.org.tr | Sodium nitroprusside and hydroxylamine (B1172632) hydrochloride rjptonline.org | Diazotized sulphanilic acid epn.edu.ec |
| λmax | 610 nm dergipark.org.tr | 714 nm rjptonline.org | 441 nm epn.edu.ec |
| Linearity Range | Not specified | 0.2 – 8 µg/mL rjptonline.org | 0.2-20 µg/mL epn.edu.ec |
| Molar Absorptivity | Not specified | 4.4610x104 L.mol-1.cm-1rjptonline.org | 8.51x103 L/mol.cm epn.edu.ec |
| Limit of Detection (LOD) | Not specified | 0.047 ng/mL rjptonline.org | 0.0050 µg/mL epn.edu.ec |
| Limit of Quantification (LOQ) | Not specified | 0.155 ng/mL rjptonline.org | 0.0166 µg/mL epn.edu.ec |
Derivative Spectrophotometry
Derivative spectrophotometry is a useful technique for the analysis of this compound, especially in multi-component formulations where the absorption spectra of the drugs overlap. impactfactor.org This method involves the mathematical differentiation of the zero-order absorption spectrum to generate first, second, or higher-order derivative spectra.
The main advantage of derivative spectrophotometry is its ability to resolve overlapping peaks and eliminate background interference. impactfactor.org The quantification of an analyte can be performed at the zero-crossing point of the interfering substance in the derivative spectrum. For the simultaneous determination of phenylephrine hydrochloride and another drug, the first or second derivative spectra can be used to measure the amplitude at a specific wavelength where the other component has zero absorbance. impactfactor.org
This technique has been successfully applied for the simultaneous estimation of phenylephrine hydrochloride in combination with other drugs like Amoxicillin. impactfactor.org The method is validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis. impactfactor.org
Azo Dye Formation and Measurement
A common spectrophotometric approach for the determination of phenylephrine hydrochloride involves its reaction to form a colored azo dye. This method is based on the coupling of the phenolic group of phenylephrine with a diazotized aromatic amine in an alkaline medium. The resulting azo dye exhibits strong absorbance in the visible region, which is proportional to the concentration of the drug.
The general principle involves the diazotization of a primary aromatic amine (such as sulphanilic acid or p-nitroaniline) with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, to form a diazonium salt. researchgate.netrdd.edu.iq This highly reactive salt is then coupled with phenylephrine hydrochloride in an alkaline solution (e.g., sodium carbonate or sodium hydroxide). rdd.edu.iqepn.edu.ecresearchgate.netuomustansiriyah.edu.iq The resulting colored product's absorbance is measured at its wavelength of maximum absorption (λmax) to quantify the phenylephrine content. uomustansiriyah.edu.iq The stability of the colored product is an important parameter, with some methods reporting stability for at least 90 minutes. epn.edu.ec The stoichiometry of the reaction is typically found to be a 1:1 ratio between the drug and the diazotized reagent. epn.edu.ec
Various diazotized reagents have been employed, each resulting in an azo dye with a specific λmax. The selection of the reagent can influence the sensitivity and the specific wavelength for measurement.
| Diazotized Reagent | Alkaline Medium | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Sulfacetamide Sodium | Alkaline | 425 | 2–24 | Not Specified |
| 2,4-Dinitroaniline | Sodium Hydroxide (B78521) | 455 | 1.0–20 | 1.915 × 10⁴ |
| 4-Bromoaniline | Alkaline | 459 | 3–48 (in 10 mL) | 4.684 × 10³ |
| Diazotized Sulfadimidine | Alkaline | 460 | 1–20 | Not Specified |
| p-Nitroaniline | Sodium Carbonate | 487 | 10-150 (in 10 mL) | 1.98 × 10⁴ |
| p-Nitroaniline | Sodium Hydroxide | 490 | 10-200 (in 10 mL) | 1.14 × 10⁴ |
| Sulphanilic Acid | Sodium Carbonate | 441 | 0.2–20 | 8.51 × 10³ |
Data compiled from multiple research findings. researchgate.netrdd.edu.iqepn.edu.ecresearchgate.netuomustansiriyah.edu.iqbohrium.com
Sodium Nitroprusside and Hydroxylamine Hydrochloride Reaction
A specific colorimetric method for the determination of phenylephrine hydrochloride utilizes its reaction with sodium nitroprusside (SNP) and hydroxylamine hydrochloride (HAH) in an alkaline medium. rjptonline.orgresearchgate.net This reaction produces a distinct green-colored product, which can be quantified spectrophotometrically. rjptonline.orgresearchgate.net
The reaction is typically carried out in a phosphate buffer solution at an optimal pH of 12. rjptonline.orgresearchgate.net Under these conditions, the phenolic group of phenylephrine is believed to undergo an aromatic electrophilic reaction. researchgate.net The resulting product exhibits a maximum absorption wavelength at 714 nm. rjptonline.orgresearchgate.net The method has been demonstrated to follow Beer's law within a concentration range of 0.2–8 µg/mL. rjptonline.orgresearchgate.net Key performance parameters reported for this method include a molar absorptivity of 4.4610 x 10⁴ L·mol⁻¹·cm⁻¹, a limit of detection (LOD) of 0.047 ng/mL, and a limit of quantification (LOQ) of 0.155 ng/mL. rjptonline.org The precision is indicated by a relative standard deviation (RSD) of less than 1.2%. rjptonline.orgresearchgate.net
Oxidation-Reduction Reactions (e.g., Potassium Permanganate)
Oxidation-reduction reactions provide another avenue for the spectrophotometric quantification of phenylephrine hydrochloride. A notable method involves the use of potassium permanganate (KMnO₄) as an oxidizing agent in a basic medium. researchgate.netresearchgate.net In this reaction, phenylephrine is oxidized by KMnO₄ in a sodium hydroxide solution. researchgate.net This process results in the formation of the bluish-green manganate (B1198562) ion (MnO₄²⁻), which has a maximum absorbance at a wavelength of 610 nm. researchgate.netresearchgate.net The intensity of the color is directly proportional to the concentration of phenylephrine. researchgate.net The stoichiometry of this reaction has been reported to be a 1:2 ratio of phenylephrine to potassium permanganate. researchgate.net
An indirect spectrophotometric method has also been developed. This approach involves the oxidation of phenylephrine by a known excess of potassium permanganate in an acidic medium. The unreacted permanganate is then used to bleach a dye, such as toluidine blue. The decrease in the absorbance of the dye, measured at its λmax (606 nm), is proportional to the amount of phenylephrine hydrochloride initially present. researchgate.net
Voltammetry
Voltammetric methods offer a sensitive electrochemical approach for the determination of this compound. These techniques measure the current resulting from the oxidation of the phenylephrine molecule at the surface of a specialized electrode. nih.govnih.gov The electrochemical behavior is studied by applying a varying potential to a working electrode and measuring the resulting current. nih.gov
Various types of chemically modified electrodes have been developed to enhance the sensitivity and selectivity of the analysis. For instance, carbon paste electrodes (CPEs) modified with multi-walled carbon nanotubes (MWCNTs) have shown high electrochemical activity for phenylephrine, producing a sharp oxidation peak. nih.govnih.gov Another type of sensor involves modifying a CPE with iron nanoparticles (INPs) dispersed in a Nafion solution. orientjchem.orgresearchgate.net
The analysis is typically performed in a buffer solution at an optimized pH, as the oxidation peak potential and current are often pH-dependent. nih.govorientjchem.org Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed. nih.govorientjchem.orgsemanticscholar.org DPV, in particular, is used for quantitative analysis due to its enhanced sensitivity. orientjchem.orgresearchgate.netsemanticscholar.org
| Electrode Type | Voltammetric Technique | pH | Oxidation Peak (V) | Linear Range (M) | Detection Limit (M) |
| MWCNT-Carbon Paste Electrode | Cyclic Voltammetry (CV) | 6.45 | +0.816 (vs. SCE) | 5.0 × 10⁻⁶ – 7.5 × 10⁻⁴ | 3.7 × 10⁻⁷ |
| Iron Nanoparticle-Nafion-CPE | Differential Pulse Voltammetry (DPV) | 3.0 | Not specified | 5 × 10⁻⁶ – 1.3 × 10⁻⁴ | 7.6 × 10⁻⁷ |
| Electrochemically Treated Pencil Graphite Electrode (PGE*) | Differential Pulse Voltammetry (DPV) | 6.0 | +0.74 | 5.0 × 10⁻⁶ – 2.0 × 10⁻⁴ | 1.8 × 10⁻⁶ |
Data compiled from multiple research findings. nih.govnih.govorientjchem.orgresearchgate.netsemanticscholar.org
Conductometric Titration
Conductometric titration is an analytical method used for determining the concentration of a substance by measuring the change in electrical conductivity of the solution during a titration. tau.ac.il This technique is applicable to the quantification of this compound in pharmaceutical formulations. researchgate.netresearchgate.net
Flow Injection Analysis
Flow Injection Analysis (FIA) is an automated method that involves injecting a sample into a continuously flowing carrier stream. jocpr.com This technique has been adapted for the rapid and efficient determination of this compound. researchgate.netoup.com
One FIA method is based on direct chemiluminescence detection. In this system, the sample is injected into a carrier stream and merged with an oxidant, such as potassium permanganate in a sulfuric acid medium, at an elevated temperature (e.g., 80°C). The oxidation of phenylephrine produces chemiluminescence, and the emitted light is measured by a photomultiplier tube. The intensity of the light is proportional to the drug concentration. This method is characterized by a high sample throughput (e.g., 134 samples per hour) and a linear calibration graph over the range of 0.03–8 ppm. researchgate.netoup.com
Another FIA approach involves on-line solid-phase extraction for sample clean-up and preconcentration, followed by spectrophotometric detection. A microcolumn containing an ion-exchange resin, such as Dowex 50W X8, can be used to separate the analyte from interfering substances in the sample matrix. After separation, the analyte is eluted and mixed with reagents to produce a colored product for spectrophotometric measurement. This automated system can achieve a sampling frequency of 40 samples per hour with good accuracy and precision. researchgate.net
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and highly sensitive technique for the characterization and quantification of this compound, especially in complex biological matrices like human plasma. nih.govsigmaaldrich.comresearchgate.net
For quantitative analysis, a typical method involves sample pre-purification using solid-phase extraction (SPE) to remove interfering components from the plasma. nih.govsigmaaldrich.com The chromatographic separation is often achieved using ultra-performance liquid chromatography (UPLC) with a suitable column, such as a BEH HILIC column. nih.govsigmaaldrich.com
The mass spectrometer is operated using positive electrospray ionization (ESI+). nih.govresearchgate.net Data acquisition is performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govsigmaaldrich.comresearchgate.net In MRM, a specific precursor ion (the molecular ion of phenylephrine, m/z 168.1) is selected and fragmented, and a specific product ion (m/z 135.0) is monitored for quantification. researchgate.net This method has been validated over concentration ranges such as 10.0–5000 pg/mL, achieving a low limit of quantification (LLOQ) of 10.0 pg/mL. nih.govsigmaaldrich.com The electron ionization mass spectrum of phenylephrine is also available for structural characterization, showing characteristic fragment ions. nist.gov
Toxicological Research and Mechanisms of Adverse Effects
Cardiovascular Toxicity Mechanisms
The cardiovascular system is a primary site for the adverse effects of DL-Phenylephrine hydrochloride, stemming directly from its potent vasoconstrictive properties.
Hypertension and Pressor Effects
This compound is a powerful α-1 adrenergic receptor agonist, which leads to the contraction of smooth muscles in blood vessels. patsnap.com This action results in vasoconstriction, causing an increase in systemic vascular resistance. globalrx.com Consequently, both systolic and diastolic blood pressures are elevated. nih.govdroracle.ai The onset of this pressor effect is rapid, especially following intravenous administration. nih.govnih.gov While this effect is utilized for treating hypotension, excessive or unmonitored administration can lead to a hypertensive crisis, characterized by a rapid and severe increase in blood pressure. researchgate.netdrugs.commedicinenet.com Symptoms of an overdose can include headache, vomiting, and a sensation of fullness in the head. drugs.com
Bradycardia and Cardiac Output Decrease
The significant increase in blood pressure induced by this compound triggers a compensatory reflex mechanism known as the baroreceptor reflex. patsnap.comemcrit.org Baroreceptors, located in the aortic arch and carotid sinuses, detect the elevated blood pressure and signal the brain to increase vagal tone. nih.gov This increased parasympathetic activity leads to a decrease in heart rate, a condition known as reflex bradycardia. patsnap.comnih.govmedicinenet.com In some instances, this bradycardia can be severe. nih.gov The reduction in heart rate, combined with the increased afterload from peripheral vasoconstriction, can lead to a decrease in cardiac output, particularly in individuals with pre-existing heart conditions. drugs.commedicinenet.comemcrit.org The effect on cardiac output can be variable, as venoconstriction may increase venous return (preload), which could potentially counteract the decrease in cardiac output. emcrit.org
Arrhythmias and Electrocardiogram Changes
This compound can induce cardiac arrhythmias. medicinenet.com The profound physiological changes, including hypertension and reflex bradycardia, can disrupt the normal electrical conduction of the heart. While some studies have noted that phenylephrine (B352888) injection did not provoke ST-segment elevation or ventricular arrhythmias in patients with Brugada syndrome, the potential for arrhythmias in the general population, especially in cases of overdose, remains a concern. researchgate.net Overdose symptoms can include cardiac arrhythmias such as ventricular extrasystoles and ventricular tachycardia. medicinenet.com The stimulant properties of the drug can also lead to palpitations. patsnap.com A retrospective multicenter analysis suggested a 29% increased risk of new-onset atrial fibrillation with phenylephrine intervention in critically ill patients. frontiersin.org
Angina and Heart Failure Exacerbation
The vasoconstrictive effects of this compound can be detrimental to individuals with underlying cardiovascular diseases. droracle.ai In patients with severe arteriosclerosis or a history of angina, the increased myocardial oxygen demand resulting from elevated blood pressure and afterload can precipitate angina pectoris. nih.govnih.gov Furthermore, for individuals with pre-existing heart failure, the increased workload on the heart due to heightened systemic vascular resistance can exacerbate their condition. nih.govnih.gov The use of phenylephrine in patients with heart failure with reduced ejection fraction should be approached with extreme caution as it can worsen the underlying condition. droracle.ai
Pulmonary Arterial Hypertension
This compound can increase pulmonary arterial pressure. nih.govnih.gov This effect is a direct consequence of its vasoconstrictive action on the pulmonary vasculature. In patients with pre-existing pulmonary hypertension, this can lead to a worsening of their condition. nih.govnih.gov Research in patients with pulmonary hypertension has shown that while phenylephrine increases aortic pressure, it can also lead to a rise in mean pulmonary artery pressure and right ventricular end-diastolic pressure, ultimately worsening right ventricular function. nih.gov Therefore, it is generally advised that individuals with pulmonary hypertension avoid decongestants containing phenylephrine. phassociation.org
Peripheral and Visceral Ischemia
The potent vasoconstriction induced by this compound is not limited to the major blood vessels and can significantly impact blood flow to peripheral tissues and visceral organs. patsnap.com This widespread reduction in perfusion can lead to ischemia, a condition of inadequate blood supply. There have been reports of splanchnic ischemia associated with phenylephrine use. frontiersin.org Although rare, cases of acute ischemic colitis have been reported following the oral use of phenylephrine as a nasal decongestant. nih.govresearchgate.net The mechanism is believed to be vasoconstriction of the colonic mucosa, leading to ischemia. nih.gov This underscores the systemic potential of what is often considered a localized therapy for nasal congestion.
| Parameter | Effect of this compound | Mechanism |
| Blood Pressure | Increase | α1-adrenergic receptor agonism causing vasoconstriction and increased systemic vascular resistance. patsnap.comglobalrx.com |
| Heart Rate | Decrease (Reflex Bradycardia) | Baroreceptor reflex triggered by hypertension, leading to increased vagal tone. patsnap.comemcrit.org |
| Cardiac Output | Decrease | Combination of reflex bradycardia and increased afterload. drugs.commedicinenet.comemcrit.org |
| Myocardial Oxygen Demand | Increase | Increased afterload and heart workload. nih.govnih.gov |
| Pulmonary Artery Pressure | Increase | Vasoconstriction of pulmonary vasculature. nih.govnih.gov |
| Peripheral/Visceral Blood Flow | Decrease | Generalized vasoconstriction leading to reduced tissue perfusion. patsnap.com |
Tissue Necrosis due to Extravasation
Extravasation, the accidental leakage of intravenous medication into the surrounding tissue, is a significant concern with vasopressor drugs like this compound. researchgate.nethospitalprocedures.org The primary mechanism underlying tissue damage is its potent activity as a selective alpha-1 adrenergic receptor agonist. patsnap.comlitfl.com This action leads to intense, localized vasoconstriction of blood vessels at the site of infiltration. mhmedical.comjst.go.jp
The severe reduction in blood flow results in ischemia, depriving the local tissue of oxygen and essential nutrients. hospitalprocedures.orgmhmedical.com If this condition persists, it can rapidly progress to tissue necrosis and sloughing. nih.govnih.gov The extent of the injury is dependent on several factors, including the concentration of the drug, the volume extravasated, and the duration of exposure before the infiltration is identified and managed. researchgate.net Clinical signs of extravasation include pain, swelling, blanching, and coldness of the skin at the infusion site. mhmedical.com In severe cases, compartment syndrome of the hand has been reported following peripheral extravasation of phenylephrine. nih.gov
While traditionally administered through central lines to mitigate this risk, the peripheral administration of vasopressors is becoming more common. hospitalprocedures.orgnih.gov However, this practice carries an inherent risk of extravasation, with an estimated incidence of 2-5% for peripherally administered vasopressors. hospitalprocedures.org
Management of Phenylephrine Extravasation
| Intervention | Description |
|---|---|
| Immediate Action | Stop the infusion immediately and disconnect the intravenous line. hospitalprocedures.org |
| Limb Elevation | Elevate the affected limb to decrease swelling. hospitalprocedures.org |
| Warm Compresses | Apply warm compresses to the area to aid in vasodilation and dispersal of the drug. hospitalprocedures.org |
| Antidote | Infiltrate the affected area with an alpha-adrenergic antagonist like phentolamine (B1677648) to counteract the vasoconstriction. mhmedical.comnih.gov |
Central Nervous System (CNS) Effects at Higher Doses
While this compound primarily targets peripheral alpha-1 adrenergic receptors and does not readily cross the blood-brain barrier, adverse central nervous system effects can manifest, particularly at higher doses or in cases of overdose. drugs.comnih.gov These effects are generally considered a consequence of the drug's systemic cardiovascular actions rather than direct CNS stimulation.
Overdose can lead to a rapid and excessive rise in blood pressure, which can precipitate symptoms such as severe headaches, a sensation of fullness in the head, and tingling in the extremities. nih.govdrugs.com Other reported CNS-related adverse effects include:
Anxiety mhmedical.com
Restlessness mhmedical.com
Nervousness medicines.org.uk
Tremor mhmedical.com
Insomnia medicines.org.uk
Confusion medicines.org.uk
Psychosis and hallucinations have also been noted in overdose situations. medicines.org.uk
The mechanism for these CNS effects is likely multifactorial, stemming from the body's response to acute hypertension and reflex autonomic changes. The pronounced increase in blood pressure can lead to cerebral vasoconstriction as a myogenic response to maintain stable cerebral blood flow, which may contribute to headaches and other neurological symptoms. nih.gov
Renal Toxicity
The effect of this compound on renal function is complex, with research showing both potentially harmful and beneficial outcomes depending on the clinical context. emcrit.organesthesiologynews.com Concerns about renal toxicity stem from its mechanism as a potent vasoconstrictor, which could theoretically reduce renal blood flow by constricting renal arteries. drugs.com
Several studies have highlighted potential risks. Research has indicated that intraoperative phenylephrine use is associated with an increased risk for postoperative acute kidney injury (AKI) after noncardiac surgery. anesthesiologynews.com A multivariate analysis demonstrated that patients receiving either a phenylephrine infusion or at least three bolus doses had a significantly increased relative risk of developing postoperative AKI. anesthesiologynews.com Furthermore, in patients with septic shock, phenylephrine administration can increase the need for renal replacement therapy. nih.gov
Conversely, other evidence suggests phenylephrine may improve renal function in specific situations. In healthy volunteers, phenylephrine was found to increase urine output and glomerular filtration rate. emcrit.org It has also been shown to increase urine output in patients with septic shock. emcrit.org The drug's effect may be context-dependent; for instance, it increased renal blood flow in both normal and septic sheep. emcrit.org In the setting of renal transplantation, while its use was associated with a slower immediate recovery of the transplanted kidney, it did not lead to a statistically significant impairment of the graft outcome at the time of discharge. nih.govresearchgate.net Patients with end-stage renal disease (ESRD) have shown an increased responsiveness to phenylephrine, suggesting a need for careful dose consideration. nih.govnih.govdrugs.com
Hepatic Impairment Effects
Dose-response data indicate that patients with Child-Pugh Class B and Class C cirrhosis have a decreased responsiveness to phenylephrine. nih.gov This reduced sensitivity may necessitate the administration of higher doses to achieve the desired therapeutic effect of raising blood pressure. medicines.org.ukdrugs.com The underlying mechanism for this is twofold. First, impaired liver function can alter drug metabolism, affecting its clearance and bioavailability. nih.gov Second, the liver synthesizes essential factors involved in blood pressure control, such as angiotensinogen (B3276523) and various vasoactive substances. nih.gov In liver disease, the production of these factors is compromised, contributing to the blunted pressor response. nih.govnih.gov
Long-term animal studies have also pointed to potential hepatic effects. In two-year studies, rats fed with phenylephrine hydrochloride showed increased incidences of chronic focal inflammation of the liver compared to control groups. nih.govnih.govresearchgate.net
Autonomic Dysfunction and Pressor Response
Patients with autonomic dysfunction, a condition that can result from events like spinal cord injuries, exhibit a significantly altered and often augmented pressor response to adrenergic drugs, including this compound. nih.govnih.gov The autonomic nervous system, particularly the baroreceptor reflex, is critical for the moment-to-moment regulation of blood pressure. crnaschoolprepacademy.com
In individuals with a healthy autonomic system, a drug-induced increase in blood pressure is detected by baroreceptors, which triggers a reflex decrease in heart rate (reflex bradycardia) and sympathetic outflow to temper the rise in pressure. emcrit.orgcrnaschoolprepacademy.com However, in patients with autonomic dysfunction, this reflex arc is impaired or absent. The lack of this compensatory negative feedback leads to an exaggerated increase in blood pressure in response to a given dose of a vasopressor like phenylephrine. nih.govnih.gov This heightened sensitivity necessitates careful administration and monitoring in this patient population. nyulangone.org
Phenylephrine acts as a sympathomimetic drug, meaning it mimics the actions of norepinephrine (B1679862) by binding to and activating adrenergic receptors, specifically alpha-1 receptors, to cause vasoconstriction and increase sympathetic tone. lumenlearning.comhawaii.edu
Reproduction and Developmental Toxicology Studies
The available data on the reproductive and developmental toxicity of this compound is limited and inconclusive. fda.govdrugs.com There is a lack of adequate and well-controlled studies in humans, and animal reproduction studies have not been comprehensively conducted. fda.govdrugs.com
One older study in pregnant rabbits suggested potential adverse effects, where administration during the last third of gestation led to fetal growth retardation and the onset of early labor. nih.gov Some epidemiologic studies in humans have explored associations between medication use in pregnancy and congenital malformations, with one study suggesting a possible link between first-trimester exposure to phenylephrine and minor malformations of the eye and ear, while other studies found no such association. nih.gov Due to the vasoconstrictive properties of the compound, caution is advised in patients with a history of pre-eclampsia. hpra.ie
The U.S. Food and Drug Administration (FDA) has noted the absence of new reproductive and developmental toxicology studies to support new drug applications and has recommended that such studies be conducted. fda.gov The Australian Therapeutic Goods Administration (TGA) has assigned it to pregnancy category B2, indicating that the drug has been taken by a limited number of pregnant women without an observed increase in malformations, but that data from animal studies are inadequate or lacking. drugs.com
Mutagenicity and Carcinogenicity Studies
Extensive toxicological studies have been conducted to evaluate the mutagenic and carcinogenic potential of this compound.
Carcinogenicity: Two-year feeding studies were conducted in F344/N rats and B6C3F1 mice. nih.govnih.gov Under the conditions of these studies, there was no evidence of carcinogenicity. No increases in neoplasms were observed in either rats or mice that consumed diets containing phenylephrine hydrochloride for two years. nih.govresearchgate.net Interestingly, in male rats, the incidences of mononuclear cell leukemia and pheochromocytomas of the adrenal gland were significantly decreased in the dosed groups compared to controls. nih.govnih.gov
Mutagenicity: The mutagenic potential of phenylephrine hydrochloride has been assessed in a variety of assays, yielding mixed results. nih.gov
Bacterial Reverse Mutation Assay (Ames Test): The compound was not mutagenic in four different strains of Salmonella typhimurium (TA100, TA1535, TA97, and TA98), with or without metabolic activation. nih.govnih.gov
Mouse Lymphoma Assay: The results were equivocal in the L5178Y/TK+/- mouse lymphoma assay for mutagenicity in the absence of S9 metabolic activation; the assay was not performed with metabolic activation. nih.gov
Cytogenetic Assays: In Chinese hamster ovary (CHO) cells, phenylephrine hydrochloride did not induce chromosomal aberrations. However, it did induce a significant increase in sister-chromatid exchanges (SCEs), but only in the absence of S9 metabolic activation. nih.gov
Summary of Genotoxicity Findings
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Gene Mutation | S. typhimurium | With & Without S9 | Negative nih.govnih.gov |
| Gene Mutation | Mouse Lymphoma L5178Y/TK+/- cells | Without S9 | Equivocal nih.gov |
| Chromosomal Effects | CHO Cells (Aberrations) | With & Without S9 | Negative nih.gov |
| Chromosomal Effects | CHO Cells (SCEs) | Without S9 | Positive nih.gov |
Drug Interactions and Pharmacological Modulations
Interactions Augmenting Pressor Effects
The co-administration of DL-Phenylephrine hydrochloride with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of precipitating a severe hypertensive crisis and hyperpyrexia. drugs.comdrugs.com MAOIs, a class of drugs used for treating depression and other neurological disorders, function by inhibiting the monoamine oxidase enzyme system, which is responsible for the metabolism of sympathomimetic amines like phenylephrine (B352888). nih.gov
The mechanism of this interaction involves a synergistic sympathomimetic effect. MAOIs enhance the storage of norepinephrine (B1679862) in adrenergic neurons, while phenylephrine, as a sympathomimetic amine, increases the liberation of catecholamines. drugs.com This combination leads to an excessive accumulation of norepinephrine at adrenergic receptors, resulting in a dramatic and potentially life-threatening elevation in blood pressure. nih.govdroracle.ai Studies have shown a two to two-and-a-half-fold potentiation of the pressor effect of phenylephrine in the presence of MAOIs. nih.gov Due to this significant risk, it is generally recommended that a period of at least 14 days should elapse between the discontinuation of MAOI therapy and the initiation of treatment with sympathomimetic agents like this compound. drugs.com
The interaction between this compound and oxytocin can lead to a significant elevation in blood pressure. drugs.com Oxytocin is frequently used in obstetrics to induce or augment labor and to control postpartum hemorrhage. While oxytocin itself can sometimes cause transient hypotension, its concomitant use with a vasopressor like phenylephrine requires careful monitoring. pjmhsonline.comjcdronline.orgapicareonline.com
Interestingly, some clinical research indicates a more complex interplay. In the context of caesarean sections performed under spinal anesthesia, where oxytocin-induced hypotension is a concern, the prophylactic co-administration of phenylephrine has been shown to obtund these hemodynamic changes. pjmhsonline.comjcdronline.org Studies have demonstrated that phenylephrine can effectively counteract the reduction in systolic blood pressure and the reflex tachycardia associated with oxytocin administration. pjmhsonline.comapicareonline.com However, the potential for a hypertensive response remains, and close monitoring of blood pressure and heart rate is crucial when these medications are used together. drugs.com
Tricyclic antidepressants (TCAs), such as amitriptyline and imipramine, can potentiate the pressor effects of this compound. nih.govdrugs.com The primary mechanism for this interaction is the inhibition of norepinephrine reuptake by TCAs at the adrenergic nerve terminals. medscape.com This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing the effects of sympathomimetic drugs like phenylephrine that act on adrenergic receptors.
Research has demonstrated a two to three-fold potentiation of the pressor effects of phenylephrine when administered to individuals treated with imipramine. nih.gov Therefore, caution is advised when this compound is used in patients receiving tricyclic antidepressants, as the augmented pressor response could lead to significant cardiovascular events.
Both angiotensin and aldosterone, key components of the renin-angiotensin-aldosterone system (RAAS), can modulate the vascular response to this compound. Angiotensin II is a potent vasoconstrictor, and its effects can be additive with those of phenylephrine. nih.gov
Research in the context of endotoxic shock has shown that aldosterone can significantly improve the impaired blood pressure response to phenylephrine. researchgate.net In an experimental model, co-treatment with aldosterone restored the pressor response to phenylephrine that had been diminished by lipopolysaccharide administration. researchgate.net This suggests that aldosterone may play a role in maintaining vascular responsiveness to alpha-1 adrenergic agonists. While both angiotensin II and phenylephrine are potent vasoconstrictors, they exhibit differential effects on arterial stiffness and baroreflex function. nih.gov
The concomitant use of this compound and atropine may enhance the pressor effects of phenylephrine and potentially induce tachycardia. medscape.comnih.govnih.govdrugs.com Atropine is a muscarinic antagonist that blocks the effects of the vagus nerve on the heart, leading to an increased heart rate.
When administered together, phenylephrine's vasoconstrictive action increases blood pressure, which would normally trigger a reflexive slowing of the heart rate (reflex bradycardia). However, atropine's vagolytic effect counteracts this reflex, potentially leading to a more pronounced increase in blood pressure and a simultaneous increase in heart rate. nih.gov This interaction has been observed in clinical practice, particularly during ophthalmic procedures where both agents may be used. nih.gov
The interaction between corticosteroids and this compound appears to be complex and may be context-dependent. While some evidence suggests that corticosteroids can enhance the pressor response to catecholamines, other studies have shown a different effect.
One study involving healthy volunteers with induced hypo-aldosteronism found that single administrations of fludrocortisone and hydrocortisone actually decreased the pressor response to phenylephrine. nih.gov The researchers suggested this might be due to a rapid non-genomic vasodilating effect of the steroids in the context of acute volume loading. nih.gov Conversely, it has also been reported that a single administration of hydrocortisone can enhance the pressor response to phenylephrine in healthy volunteers under different conditions. nih.gov No significant interactions have been found between prednisone and phenylephrine in some databases. drugs.com This variability suggests that the modulatory effect of corticosteroids on phenylephrine's pressor activity may depend on the specific corticosteroid, the patient's volume status, and the underlying clinical condition.
Table of Drug Interactions with this compound
| Interacting Drug Class | Mechanism of Interaction | Clinical Effect on Phenylephrine's Pressor Response |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of phenylephrine metabolism and enhanced norepinephrine storage. drugs.comnih.gov | Significant potentiation, risk of hypertensive crisis. drugs.comdrugs.comnih.gov |
| Oxytocin and Oxytocic Drugs | Additive pressor effects. drugs.com | Potential for significant blood pressure elevation. drugs.com |
| Tricyclic Antidepressants (TCAs) | Inhibition of norepinephrine reuptake. medscape.com | Potentiation of pressor effects. nih.gov |
| Angiotensin and Aldosterone | Additive vasoconstriction (Angiotensin); Restoration of vascular responsiveness (Aldosterone). nih.govresearchgate.net | Enhancement of pressor response. researchgate.net |
| Atropine | Blockade of reflex bradycardia. nih.gov | Enhanced pressor effect and potential for tachycardia. nih.govnih.gov |
| Corticosteroids | Complex and context-dependent. nih.gov | Variable; can either enhance or decrease pressor response. nih.gov |
Ergot Alkaloids
The co-administration of this compound with ergot alkaloids results in a synergistic or additive increase in blood pressure and the potential for an ischemic response. Ergot alkaloids exert their vasoconstrictive effects through the stimulation of alpha-adrenergic and serotonin receptors, as well as by inhibiting the release of endothelial-derived relaxation factor. goodrx.comnih.gov This combined action on vascular smooth muscle can lead to excessive vasoconstriction. nih.gov
Research in animal models has further elucidated this interaction. A study on pregnant ewes demonstrated that chronic exposure to ergot alkaloids significantly increased the contractile response of the umbilical artery and vein to phenylephrine. youtube.comdrugs.com Specifically, the phenylephrine contractile response was increased by 70.6% in the umbilical artery and 91.3% in the umbilical vein in the ergot-exposed group compared to the control group. youtube.comdrugs.com
Due to the risk of severe vasoconstriction and potential for ischemic complications, the combination of ergot alkaloids and other vasoconstrictive agents like this compound is generally not recommended. nih.govyoutube.com
Other Sympathomimetic Drugs
The concurrent use of this compound with other sympathomimetic agents can lead to an increased risk of adverse cardiovascular effects. youtube.com Sympathomimetic drugs, as a class, can produce positive chronotropic and inotropic effects on cardiac tissue by stimulating beta-1 adrenergic receptors, leading to increased cardiac output and oxygen consumption. youtube.com In the peripheral vasculature, they cause vasoconstriction via alpha-1 adrenergic receptor stimulation. youtube.com
The co-administration of two or more sympathomimetics can amplify these effects, potentially leading to nervousness, irritability, and an increased heart rate. youtube.com Central nervous system stimulants, particularly amphetamines, can potentiate the adrenergic response to vasopressors like phenylephrine, resulting in additive increases in blood pressure and heart rate due to enhanced peripheral sympathetic activity. youtube.com Therefore, caution is advised when two or more sympathomimetic agents are co-administered, with close monitoring of pulse and blood pressure recommended. youtube.com
Acetaminophen (Paracetamol) and Bioavailability
Clinical studies have demonstrated that the co-administration of acetaminophen (paracetamol) significantly increases the bioavailability of this compound. goodrx.comdrugs.comnih.govdrugs.com This interaction is of clinical importance as these two drugs are frequently combined in over-the-counter cold and flu medications.
The primary mechanism behind this increased bioavailability is the competition for presystemic sulfation in the gut wall and liver. drugs.comnih.gov Both phenylephrine and acetaminophen are metabolized, in part, by sulfotransferase enzymes. By competing for these enzymes, acetaminophen reduces the first-pass metabolism of phenylephrine, leading to higher plasma concentrations of the active drug. drugs.comnih.gov This is corroborated by findings of increased phenylephrine sulfate in the urine when the two drugs are taken together. drugs.comnih.gov
The following table summarizes the pharmacokinetic findings from studies investigating this interaction:
| Acetaminophen Dose | Increase in Phenylephrine Bioavailability | Key Findings |
| 1000 mg | Approximately doubled (Fbio 2.11) | The plasma concentration of a standard 10 mg dose of phenylephrine was roughly doubled. The absorption half-time of phenylephrine was reduced by 50%. drugs.com |
| 500 mg | Increased by 64% (Fbio 1.64) | A significant increase in phenylephrine bioavailability was still observed at this lower dose of acetaminophen. drugs.com |
| 1000 mg | Similar plasma profile to a higher dose | A 5 mg dose of phenylephrine combined with 1000 mg of acetaminophen produced a plasma time-concentration profile similar to that of a 10 mg dose of phenylephrine administered alone. drugs.com |
These findings indicate a dose-dependent effect of acetaminophen on the bioavailability of phenylephrine.
Interactions Antagonizing Pressor Effects
Alpha-Adrenergic Blocking Agents
Alpha-adrenergic blocking agents directly antagonize the pressor effects of this compound by blocking its site of action, the alpha-1 adrenergic receptors on vascular smooth muscle. researchgate.net This blockade prevents the vasoconstriction induced by phenylephrine, leading to a decrease in total peripheral resistance and a reduction in blood pressure. nih.gov
This antagonistic interaction is a predictable consequence of their opposing mechanisms of action. Phenothiazines, which possess alpha-1 adrenergic antagonist activity as a secondary characteristic, can also reduce the pressor effect of phenylephrine. researchgate.net
Mixed Alpha- and Beta-Receptor Antagonists
Mixed alpha- and beta-receptor antagonists, such as labetalol and carvedilol, can antagonize the pressor effects of this compound. researchgate.netnih.gov The alpha-blocking component of these drugs directly counteracts the vasoconstriction induced by phenylephrine at alpha-1 adrenergic receptors.
The capacity of labetalol to block alpha receptors has been demonstrated by its ability to attenuate the pressor effect of phenylephrine. While the beta-blocking activity of these drugs primarily affects heart rate and cardiac output, the alpha-blocking activity is responsible for antagonizing the peripheral vasoconstriction caused by phenylephrine. Concomitant use of phenylephrine with a beta-blocker that also has alpha-blocking properties, like carvedilol or labetalol, may lead to an attenuated pressor response compared to using phenylephrine with a non-selective beta-blocker. researchgate.netnih.gov
Calcium Channel Blockers
The interaction between this compound and Calcium Channel Blockers (CCBs) is multifaceted, with outcomes varying depending on the specific CCB and the physiological environment. CCBs, by blocking calcium influx into vascular smooth muscle cells, generally lead to vasodilation and can counteract the vasoconstrictive effects of alpha-1 adrenergic agonists like phenylephrine.
Research indicates that the pressor effect of phenylephrine may be diminished when co-administered with certain CCBs. For instance, both verapamil and nifedipine have been noted to potentially decrease the hypertensive effects of phenylephrine drugbank.comdrugbank.com. The mechanism involves the opposition of phenylephrine-induced vasoconstriction by the vasodilatory action of these CCBs nih.gov.
However, the interaction is not uniform across all CCBs. A study on isolated vascular preparations found that diltiazem did not cause a significant shift in the concentration-response curves for phenylephrine in either rabbit aorta or dog saphenous vein, even when the alpha-adrenoceptor reserve was reduced nih.gov. This suggests that phenylephrine-mediated contractions in these tissues are not entirely dependent on the influx of extracellular calcium through channels blocked by diltiazem nih.gov.
Further research into the cellular mechanisms reveals that phenylephrine-induced vascular smooth muscle contraction is dependent on calcium entry through various channels, including voltage-operated calcium channels (VOCCs). In rat aorta, the VOCC inhibitor nifedipine has been shown to produce a dose-dependent vasorelaxation against phenylephrine-induced contractions, highlighting the role of L-type calcium channels in the action of phenylephrine nih.gov.
Table 1: Interaction of this compound with select Calcium Channel Blockers
| Calcium Channel Blocker | Observed Interaction with Phenylephrine | Potential Clinical Implication |
|---|---|---|
| Verapamil | Decreased hypertensive effect of phenylephrine drugbank.com. | Potential reduction in phenylephrine efficacy. |
| Nifedipine | Decreased hypertensive effect of phenylephrine drugbank.comlifelinkr.com. | Potential reduction in phenylephrine efficacy. |
| Diltiazem | Did not significantly affect phenylephrine's contractile response in some vascular preparations nih.gov. | Interaction may be tissue-specific. |
ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors, which cause vasodilation by blocking the production of angiotensin II, can modulate the vascular response to this compound. Studies have shown that ACE inhibitors can attenuate the pressor effects of phenylephrine by shifting the dose-response curve to the right drugbank.com.
One study involving healthy male volunteers demonstrated that the administration of ACE inhibitors led to a reduced vasoconstrictive response to phenylephrine. This effect was more pronounced with the lipophilic ACE inhibitor, quinapril, compared to the hydrophilic enalapril, suggesting that tissue penetration of the ACE inhibitor may play a significant role in this interaction drugbank.com. The median effective dose (ED50) of phenylephrine was significantly increased following quinapril administration, indicating a reduced sensitivity to phenylephrine's vasoconstrictive effects drugbank.com.
Conversely, a study conducted on patients with valvular heart disease undergoing anesthesia found that chronic preoperative treatment with ACE inhibitors did not significantly alter the pressor response to phenylephrine when used to treat anesthesia-induced hypotension nih.gov. This suggests that the clinical context and patient population may influence the significance of this drug interaction.
Table 2: Effect of ACE Inhibitors on Phenylephrine Vasopressor Response
| ACE Inhibitor | Study Population | Key Finding | Reference |
|---|---|---|---|
| Quinapril | Healthy Volunteers | Significantly attenuated the vasopressor response to phenylephrine (increased ED50) drugbank.com. | drugbank.com |
| Enalapril | Healthy Volunteers | Attenuated the vasopressor response to phenylephrine, but to a lesser extent than quinapril drugbank.com. | drugbank.com |
| Various | Patients with Valvular Heart Disease | No significant modification of the pressor response to phenylephrine during anesthesia nih.gov. | nih.gov |
Benzodiazepines
The interaction between this compound and benzodiazepines appears to be specific to the particular benzodiazepine and the physiological system being examined. Benzodiazepines may alter the vascular response to alpha-adrenoceptor activation by directly inhibiting intracellular calcium signaling nih.gov.
An in-vitro study on pulmonary artery smooth muscle cells found that lorazepam and diazepam inhibited phenylephrine-induced intracellular free calcium oscillations in a differential manner, while midazolam had no such effect at similar concentrations nih.gov. This suggests a direct modulatory effect of certain benzodiazepines on the calcium signaling pathway activated by phenylephrine nih.gov.
In a different context, a study in rats demonstrated a synergistic interaction between phenylephrine and diazepam. Combined administration potentiated the anticonvulsant effect of diazepam against pentylenetetrazole-induced convulsions e-mjm.org. Notably, phenylephrine also neutralized the sedative effect of diazepam in this model, suggesting a complex interaction involving stimulation of gastric mucosa afferents e-mjm.org. However, a general drug interaction screening tool found no interactions between phenylephrine and alprazolam (Xanax) nih.gov.
Interaction with Anesthetic Agents
This compound is frequently used in the setting of anesthesia to manage hypotension drugbank.comnih.gov. Its interactions with various anesthetic agents are of significant clinical importance.
Propofol: The intravenous anesthetic propofol is known to cause vasodilation and hypotension. Research has shown that propofol can potentiate the vasoconstrictor response to phenylephrine in the pulmonary vasculature by inhibiting the production of the vasodilator prostacyclin nih.gov. Clinically, prophylactic administration of phenylephrine is effective in attenuating propofol-induced hypotension during the induction of anesthesia, particularly in older patients e-mjm.orgnih.govaku.edu.
Volatile Anesthetics (Isoflurane, Desflurane): Inhaled anesthetics like isoflurane and desflurane can also interact with phenylephrine. Studies in humans have shown that both isoflurane and desflurane significantly attenuate the arterial vasoconstrictor response to phenylephrine nih.gov. This impaired alpha-1 adrenoceptor responsiveness may contribute to the blood pressure decreases seen during volatile anesthesia nih.gov.
In the coronary circulation, however, the interaction may differ. One study in dogs found that the direct coronary vasodilating action of isoflurane completely nullified the vasoconstrictor effect of phenylephrine, meaning phenylephrine did not impair myocardial blood flow or oxygen delivery when used to correct isoflurane-induced hypotension nih.gov.
Desflurane has been reported to potentially increase the toxicity of phenylephrine, with a risk of ventricular tachycardia and hypertension medscape.com.
Table 3: Summary of Interactions between this compound and Anesthetic Agents
| Anesthetic Agent | Nature of Interaction | Pharmacological Consequence |
|---|---|---|
| Propofol | Potentiation of phenylephrine-induced vasoconstriction in pulmonary arteries nih.gov. | Phenylephrine is used to counteract propofol-induced systemic hypotension e-mjm.orgnih.gov. |
| Isoflurane | Attenuation of systemic arterial response to phenylephrine nih.gov. Nullification of phenylephrine's coronary vasoconstriction nih.gov. | Reduced systemic pressor response; preserved coronary blood flow. |
| Desflurane | Attenuation of systemic arterial response to phenylephrine nih.gov. Potential for increased toxicity medscape.com. | Reduced systemic pressor response; risk of arrhythmia and hypertension. |
Clinical Efficacy Research Methodologies
Study Design and Patient Populations
The study designs employed to investigate DL-Phenylephrine hydrochloride are diverse, each offering unique insights into its efficacy across different patient groups.
Randomized, double-blind, placebo-controlled trials (RCTs) represent the gold standard for evaluating the efficacy of this compound. In these studies, participants are randomly assigned to receive either the active compound or a placebo, with neither the participants nor the investigators knowing who is receiving which treatment. This design minimizes bias and allows for a clear comparison of the drug's effects against a control.
A systematic review of studies on oral phenylephrine (B352888) for nasal congestion in adults consistently demonstrated that phenylephrine was not significantly more effective than a placebo in relieving nasal congestion. nih.gov For instance, in a multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trial involving adults with a history of allergic rhinitis, oral phenylephrine did not show a statistically significant difference from placebo in improving nasal congestion scores. nih.gov Similarly, another study found that single doses of pseudoephedrine resulted in significant improvement in nasal congestion measures, whereas phenylephrine did not differ significantly from placebo. nih.gov
A meta-analysis of eight unpublished randomized, placebo-controlled trials involving 138 patients found that a 10 mg dose of phenylephrine did not produce a statistically significant difference in the mean maximal change in nasal airway resistance (NAR) from baseline compared to placebo. nih.gov However, a separate analysis of eight other unpublished studies showed that a 25 mg dose resulted in a significant reduction in maximal NAR compared to placebo. nih.gov
Crossover studies are another important design used in the clinical evaluation of this compound. In this design, each participant serves as their own control, receiving both the active treatment and the placebo at different times. This approach can reduce the variability between subjects and often requires a smaller sample size.
A randomized, placebo-controlled, 3-way crossover study evaluated the decongestant effect of a single dose of phenylephrine and pseudoephedrine in patients with seasonal allergic rhinitis. researchgate.net The results of this study indicated that phenylephrine was not significantly different from placebo in the primary endpoint, which was the mean change in nasal congestion score over six hours. researchgate.net In contrast, pseudoephedrine was found to be significantly more effective than both placebo and phenylephrine. researchgate.net
Investigating the effects of this compound in special populations is critical to ensure its safe and effective use across different age groups and physiological states.
Pediatric: The safety and effectiveness of oral this compound for nasal congestion in children have been subjects of debate. A clinical trial was designed to evaluate the efficacy of a pediatric formulation in improving nasal congestion in children aged 10-17 years with rhinitis or rhinopharyngitis. clinicaltrials.gov However, a 2007 Citizen Petition to the FDA requested the withdrawal of approval for the use of oral phenylephrine in children under 12 years of age due to a lack of consistent evidence of efficacy. fda.gov
Geriatric: Studies in the geriatric population have often focused on the hemodynamic effects of intravenous phenylephrine, particularly in the context of anesthesia. A randomized, double-blind, placebo-controlled study in patients older than 60 years undergoing surgery with spinal anesthesia found that a prophylactic infusion of phenylephrine was effective in reducing the incidence of hypotension. nih.gov Another randomized controlled trial comparing norepinephrine (B1679862) and phenylephrine infusions in elderly patients undergoing hip fracture surgery concluded that while both were effective in preventing hypotension, norepinephrine provided greater hemodynamic stability, with less reactive bradycardia and hypertension compared to phenylephrine. nih.govresearchgate.net
Pregnant Women: The use of this compound during pregnancy has been studied, primarily for the management of hypotension associated with spinal anesthesia during cesarean delivery. Due to its vasoconstrictive properties, there are theoretical concerns about its potential to reduce uterine blood flow. clinicaltrials.gov However, intravenous phenylephrine is considered a treatment option for hypotension in this context. clinicaltrials.gov
Interactive Data Table: Overview of Study Designs for this compound
| Study Design | Patient Population | Key Findings |
| Randomized, Double-Blind, Placebo-Controlled Trial | Adults with nasal congestion | Oral phenylephrine showed no significant difference from placebo in relieving nasal congestion. nih.gov |
| Meta-Analysis of RCTs | Adults with nasal congestion | 10 mg dose did not significantly affect NAR compared to placebo; 25 mg dose showed a significant reduction in NAR. nih.gov |
| Crossover Study | Adults with seasonal allergic rhinitis | Phenylephrine was not significantly different from placebo for nasal congestion. researchgate.net |
| Randomized Controlled Trial | Geriatric patients undergoing surgery | Prophylactic phenylephrine infusion reduced spinal anesthesia-induced hypotension. nih.gov |
Objective Outcome Measures
To provide a quantitative assessment of the effects of this compound, researchers utilize a range of objective outcome measures.
Nasal Airway Resistance (NAR) is a primary objective measure used to quantify the patency of the nasal passages. Posterior rhinomanometry is a common technique used to measure NAR by simultaneously recording nasal airflow and the pressure gradient between the nasopharynx and the anterior nares. An increase in NAR indicates greater obstruction.
Studies have shown that NAR is a more sensitive measure of decongestant efficacy than subjective patient-reported outcomes. nih.gov A meta-analysis found that while a 10 mg dose of phenylephrine did not significantly impact NAR compared to placebo, a 25 mg dose led to a statistically significant reduction in maximal NAR by 27.6% (95% CI 17.5% to 37.7%). nih.gov In another study, the mean changes in NAR were significantly better for 10 mg, 15 mg, and 25 mg doses of phenylephrine compared to placebo in patients with colds. semanticscholar.org
Given the sympathomimetic nature of this compound, monitoring its effects on hemodynamic parameters is a critical component of clinical trials. These parameters include:
Systolic, Diastolic, and Mean Arterial Blood Pressure (MAP): As a vasoconstrictor, phenylephrine is expected to increase blood pressure. Studies have reported increases in blood pressure with oral doses over 15 mg. springermedizin.de It has been estimated that a 45 mg oral dose in healthy individuals could increase systolic blood pressure by 20 mmHg. springermedizin.de
Heart Rate: Phenylephrine can cause a reflex bradycardia (a decrease in heart rate) in response to the increase in blood pressure. emcrit.org This effect is a key consideration, particularly in specific patient populations. emcrit.org
Cardiac Output: The effect of phenylephrine on cardiac output can be variable. While the increase in afterload (due to vasoconstriction) can potentially decrease cardiac output, the venoconstriction effect can increase preload and subsequently stroke volume, which may counteract this effect. emcrit.org In some studies, phenylephrine has been shown to decrease heart rate and cardiac output. nih.gov
In a study of elderly patients undergoing surgery, a prophylactic phenylephrine infusion was associated with a higher incidence of reactive bradycardia (36%) compared to a norepinephrine infusion (10%). nih.govresearchgate.net
Interactive Data Table: Hemodynamic Effects of this compound
| Hemodynamic Parameter | Direction of Change | Noteworthy Findings |
| Systolic Blood Pressure | Increase | Doses over 15 mg have been reported to increase blood pressure. springermedizin.de |
| Diastolic Blood Pressure | Increase | Consistent with its vasoconstrictive properties. |
| Mean Arterial Pressure | Increase | A 45 mg oral dose is estimated to increase systolic BP by 20 mmHg in healthy individuals. springermedizin.de |
| Heart Rate | Decrease (Reflex Bradycardia) | A common response to the increase in blood pressure. emcrit.org |
| Cardiac Output | Variable | Can be decreased due to increased afterload and reflex bradycardia. nih.govemcrit.org |
Cerebral Blood Flow and Oxygen Saturation
Research into the effects of this compound on cerebral hemodynamics presents a complex picture. While the compound is known to increase blood pressure, its impact on cerebral blood flow (CBF) and, more critically, cerebral oxygen saturation is a key area of investigation, particularly in perioperative settings.
Systematic reviews have found that while phenylephrine can increase mean arterial pressure, it often leads to a decrease in cerebral oxygen saturation. nih.govresearchgate.net One review noted that phenylephrine consistently decreased cerebral oxygen saturation values even while normalizing blood pressure. nih.gov Another systematic review reported that phenylephrine elevates blood pressure and can increase cerebral blood flow, but concurrently induces a reduction in cardiac output and decreases cerebral tissue oxygen saturation. nih.gov The extent of these changes appears to be closely linked to the magnitude of the phenylephrine-induced increase in blood pressure. nih.gov
Comparative studies often contrast phenylephrine with other vasopressors like ephedrine (B3423809). In a randomized clinical trial involving anesthetized brain tumor patients, ephedrine was associated with an increase in cerebral blood flow and regional cerebral oxygen saturation in the normal contralateral hemisphere compared to phenylephrine. nih.gov The study found that changes in the cerebral metabolic rate of oxygen were similar between the two groups. nih.gov This suggests that while both may effectively manage blood pressure, their effects on brain oxygenation can differ significantly. Another systematic review found that ephedrine and dopamine (B1211576) were superior to phenylephrine in maintaining or increasing cerebral oxygen saturation values. nih.gov
However, not all studies show a significant negative impact. A randomized clinical trial on patients undergoing cardiopulmonary bypass found no statistically significant differences in cerebral O2 saturation between groups receiving epinephrine (B1671497), norepinephrine, and phenylephrine to treat intraoperative hypotension. iha.org.ir Similarly, a study focused on one-lung ventilation during thoracic surgery concluded that phenylephrine infusion did not improve oxygenation, indicating it does not have clinically meaningful effects on hypoxic pulmonary vasoconstriction in this context. plos.org
Table 1: Comparative Effects of Vasopressors on Cerebral Hemodynamics
| Compound | Effect on Cerebral Blood Flow (CBF) | Effect on Cerebral Oxygen Saturation (rScO2) | Study Context | Reference |
|---|---|---|---|---|
| This compound | Increase | Decrease | Systematic Review | nih.gov |
| This compound | No significant change compared to Ephedrine | Decreased compared to Ephedrine | Anesthetized Brain Tumor Patients | nih.gov |
| Ephedrine | Increase | Increase | Anesthetized Brain Tumor Patients | nih.gov |
| This compound | N/A | No improvement in oxygenation | One-Lung Ventilation | plos.org |
| This compound | N/A | No significant difference compared to Epinephrine/Norepinephrine | Cardiopulmonary Bypass | iha.org.ir |
Subjective Outcome Measures (e.g., Clinical Symptom Scores, Visual Analogue Scale)
To gauge the efficacy of this compound, particularly for its use as a nasal decongestant, clinical trials rely heavily on subjective, patient-reported outcomes. These measures are crucial for understanding the patient's experience of symptom relief.
Clinical Symptom Scores In the context of nasal congestion, regulatory bodies like the U.S. Food and Drug Administration (FDA) now consider clinical symptom scores to be the gold standard for evaluating efficacy. yale.edu These scores typically involve patients rating the severity of their symptoms (e.g., nasal blockage) on a numerical scale, such as a 4-point scale where 0=none, 1=mild, 2=moderate, and 3=severe. clinicaltrials.govclinicaltrialsregister.eu
Numerous studies have utilized such scoring systems to assess phenylephrine's effectiveness. A multicenter, randomized, double-blind, placebo-controlled study evaluating a 30-mg modified-release formulation of phenylephrine hydrochloride in patients with allergic rhinitis used the daily reflective nasal congestion score as its primary endpoint. nih.gov The results showed no significant beneficial difference between the phenylephrine group and the placebo group. nih.gov Similarly, a systematic review and meta-analysis found that patient-reported decongestion was not consistently better for any phenylephrine dose compared with a placebo. nih.gov Another crossover study concluded that a 12 mg dose of phenylephrine was not significantly different from placebo in the mean change in nasal congestion score over a 6-hour period. nih.gov
Visual Analogue Scale (VAS) The Visual Analogue Scale (VAS) is another widely used subjective measure in clinical trials for conditions like allergic rhinoconjunctivitis. nih.gov A VAS typically consists of a 10-cm line with descriptive anchors at each end, such as "no symptoms" and "worst possible symptoms". nih.gov Patients mark a point on the line that corresponds to their current symptom severity, and the score is measured in centimeters from the "no symptoms" end. nih.gov This tool is increasingly used in clinical trials because it is less time-consuming and stressful for patients than objective tests like nasal provocation tests. nih.gov While research has validated the use of digital VAS platforms against traditional paper-based scales, studies specifically detailing the use of VAS in phenylephrine trials are less common than those using numerical symptom scores. nih.gov However, the methodology is a standard in the assessment of allergy symptoms for which phenylephrine is marketed. nih.gov
Table 2: Summary of Findings from Studies Using Subjective Outcome Measures for Oral Phenylephrine
| Study Type | Outcome Measure | Finding Compared to Placebo | Reference |
|---|---|---|---|
| Randomized Controlled Trial (Modified-Release) | Daily Reflective Nasal Congestion Score | No significant difference | nih.gov |
| Systematic Review | Patient-Reported Decongestion | Not consistently better | nih.gov |
| Randomized Crossover Study | Mean Change in Nasal Congestion Score | No significant difference | nih.gov |
| Systematic Review | Mean Change in Reflective Nasal Congestion Scores | No significant difference | nih.gov |
Methodological Advancements in Clinical Trial Design
The evaluation of compounds like this compound is influenced by broader advancements in clinical trial methodology. These innovations aim to increase the efficiency, precision, and patient-centricity of clinical research. openaccessjournals.comexploristics.com
One significant area of advancement is the use of adaptive trial designs. nih.gov Unlike traditional fixed designs, adaptive trials allow for pre-planned modifications based on accumulating data, which can lead to improved statistical efficiency and reduced time and cost. openaccessjournals.comnih.gov The FDA has recognized the potential of these designs and has published guidance for their implementation in clinical trials. nih.gov
Another key advancement is the integration of biomarkers and precision medicine, which involves tailoring treatments to specific patient subgroups who are most likely to benefit. openaccessjournals.com For nasal decongestant studies, this could involve identifying patient characteristics that predict a better response.
In the specific area of phenylephrine research, there has been a methodological shift in the choice of study population. The FDA now acknowledges that studying the effects of decongestants on allergic rhinitis, a more chronic and stable condition, can produce more reliable results than studying them in the context of the common cold, which is highly variable. yale.edu
Furthermore, specialized environments are being used to standardize conditions and improve the reliability of subjective measurements. The Vienna Challenge Chamber, for example, is an environmental exposure unit that allows researchers to expose subjects with seasonal allergic rhinitis to a controlled concentration of pollen. clinicaltrials.govclinicaltrialsregister.eunih.gov This creates a consistent and reproducible allergic response, allowing for a more accurate assessment of a drug's efficacy compared to studies relying on natural, variable pollen exposure. This controlled setting was used in a randomized, placebo-controlled, 3-way crossover study to evaluate the decongestant effect of phenylephrine. nih.gov These methodological advancements are critical for generating robust evidence regarding the clinical efficacy of established compounds.
Ethical Considerations in Research Involving Dl Phenylephrine Hydrochloride
Informed Consent Processes
The principle of respect for persons underscores the importance of individual autonomy and the right of individuals to make informed decisions about their participation in research. ctfassets.net The informed consent process is a critical component of ethical research conduct and must be more than a mere formality of obtaining a signature on a form. hofstra.edu For research involving DL-Phenylephrine hydrochloride, several key elements must be clearly communicated to potential participants.
Given the questions surrounding the efficacy of oral phenylephrine (B352888), it is ethically imperative that the informed consent document and discussion explicitly state the current scientific uncertainty. Participants must be made aware that the drug's effectiveness for nasal congestion is debated and that a recent FDA advisory committee concluded it is not effective at the recommended OTC dose. fda.govfda.gov This transparency is crucial for a truly informed decision.
The informed consent form should be written in plain language, generally at an 8th-grade reading level, to ensure comprehension by the target population. hofstra.eduumich.edu It must clearly outline the purpose of the study, the procedures involved, the expected duration of participation, and any potential risks and discomforts. hhs.gov For this compound studies, potential cardiovascular effects, even if mild, must be detailed.
The following table outlines the essential components of an informed consent document for a hypothetical clinical trial of this compound.
| Component | Description | Importance in this compound Research |
|---|---|---|
| Statement of Research | Clearly states that the study involves research and that participation is voluntary. hhs.gov | Ensures participants understand the experimental nature of the investigation. |
| Purpose of the Research | Explains the scientific question the study aims to answer. hhs.gov | Must include the current debate on the efficacy of oral phenylephrine. fda.govfda.gov |
| Procedures | Describes all study-related procedures, including drug administration, vital sign measurements, and questionnaires. hhs.gov | Provides clarity on what the participant will experience. |
| Risks and Discomforts | Details any reasonably foreseeable risks, such as potential cardiovascular effects. hhs.gov | Crucial for a comprehensive understanding of the potential for harm. |
| Benefits | Describes any potential benefits to the participant or to others. hhs.gov | Must be realistic and not overstated, especially given the efficacy concerns. |
| Alternatives | Discloses appropriate alternative procedures or courses of treatment. hhs.gov | Informs participants of other available options for their condition. |
| Confidentiality | Explains how personal information will be protected. | Builds trust and protects participant privacy. |
| Contact Information | Provides contact details for questions about the research and participants' rights. | Facilitates communication and support for participants. |
| Voluntary Participation | Emphasizes that participation is voluntary and the participant can withdraw at any time without penalty. clinicaltrials.gov | Upholds the principle of autonomy. |
The process of obtaining informed consent should be an interactive dialogue between the researcher and the potential participant, allowing ample time for questions and consideration. hofstra.edu
Data Monitoring and Safety Reporting in Clinical Trials
The ethical principle of justice requires the fair distribution of the benefits and burdens of research. ctfassets.net A key aspect of ensuring justice and protecting participants during a clinical trial is the robust monitoring of data and the timely reporting of safety information. For studies involving this compound, a comprehensive Data and Safety Monitoring Plan (DSMP) is essential. lehigh.edumayo.edu
The DSMP outlines the procedures for reviewing accumulated data to ensure the safety of participants and the continuing validity and scientific merit of the trial. lehigh.edu The level of monitoring should be commensurate with the level of risk. mit.edu For multi-site or higher-risk trials, an independent Data and Safety Monitoring Board (DSMB) may be established. mit.edu A DSMB is an independent group of experts that periodically reviews study data to assess safety, study conduct, and progress. mayo.edu
The DSMP for a this compound trial should specify the types of adverse events to be monitored, with a particular focus on cardiovascular events. It should also establish clear stopping rules, which are predefined criteria that would trigger a pause or termination of the study. mit.edu
The following table provides an example of key elements that should be included in a DSMP for a clinical trial of this compound.
| DSMP Element | Description | Specifics for this compound Trials |
|---|---|---|
| Monitoring Body | Identifies the individual(s) or group responsible for monitoring (e.g., Principal Investigator, Independent Safety Monitor, DSMB). lehigh.edu | For a multi-center trial, a DSMB would be appropriate. |
| Frequency of Monitoring | Specifies how often data will be reviewed. mit.edu | Could be after a certain number of participants are enrolled and then at regular intervals. |
| Adverse Event Reporting | Defines the process for collecting, assessing, and reporting adverse events to the IRB and regulatory agencies. lehigh.edu | Must include specific criteria for reporting cardiovascular adverse events. |
| Data to be Monitored | Lists the specific data points that will be reviewed for safety and efficacy. | Includes blood pressure, heart rate, participant-reported symptoms, and efficacy endpoints. |
| Stopping Rules | Predetermined criteria for halting the study due to safety concerns or clear evidence of futility or efficacy. mit.edu | Could include a statistically significant increase in cardiovascular events in the treatment arm. |
| Confidentiality | Describes measures to protect the confidentiality of the accumulating data. emory.edu | Ensures the integrity of the trial and the privacy of participants. |
Timely and accurate safety reporting is a critical ethical and regulatory requirement. Investigators have a duty to report serious adverse events promptly to the IRB and the study sponsor, who in turn must report them to the FDA. This ensures that emerging safety signals are quickly identified and acted upon to protect all participants in the trial.
Q & A
Q. What analytical methods are recommended for quantifying DL-Phenylephrine Hydrochloride in pharmaceutical formulations?
Reverse-phase HPLC is the gold standard for quantification. Use a C18 column with a mobile phase of phosphate buffer and methanol (70:30 v/v), flow rate of 1 mL/min, and UV detection at 207 nm. System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) should be validated per USP guidelines . Dissolution testing employs simulated gastric fluid (Apparatus 2, 50 rpm) with HPLC analysis to ensure ≥90% release within 45 minutes .
Q. How does this compound interact with α1-adrenergic receptor subtypes?
DL-Phenylephrine acts as a selective agonist for α1D- and α1A-adrenergic receptors. Its stereochemical configuration enables hydrogen bonding and ionic interactions with receptor binding sites, enhancing affinity and transient activation. Kinetic studies show rapid receptor dissociation, suggesting short-lived signaling modulation .
Q. What purity standards apply to this compound in preclinical research?
Compliance with USP <232>, <233>, and ICH Q3D/Q3C guidelines is mandatory. Elemental impurities (e.g., Pb, Cd) must be below 1 ppm, and residual solvents (Class 1) should be undetectable. Lot-specific Certificates of Analysis (CoA) are critical for verifying limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor subtype selectivity (α1D vs. α1A)?
Contradictions arise from assay conditions (e.g., cell lines, agonist concentrations). Use radioligand binding assays with subtype-specific antagonists (e.g., BMY-7378 for α1D) to isolate responses. Structural docking simulations can clarify stereochemical influences on receptor binding .
Q. What experimental strategies mitigate variability in dissolution profiles during formulation development?
Optimize excipient ratios (e.g., disintegrants like croscarmellose sodium) and use plastic vials to prevent adsorption. Validate dissolution media pH (1.2–6.8) to reflect physiological variability. Statistical modeling (e.g., Weibull distribution) aids in predicting release kinetics .
Q. How do impurities in this compound affect in vitro receptor activation assays?
Trace metal impurities (e.g., Fe³⁺) may alter receptor conformation. Pre-screen batches via ICP-MS and use chelating agents (e.g., EDTA) in buffer solutions. Spiking studies can quantify impurity-induced signal noise .
Q. What in vitro models best predict the transient adrenergic signaling of this compound?
Primary vascular smooth muscle cells (VSMCs) with real-time calcium imaging capture rapid α1D-mediated contractions. Microfluidic systems simulate pulsatile drug exposure to mimic pharmacokinetic half-life (t½ ~2–3 hours) .
Methodological Considerations
- Chromatographic Optimization : Adjust column temperature (25–40°C) to resolve co-eluting peaks in complex matrices .
- Receptor Binding Assays : Use FRET-based sensors to monitor real-time conformational changes in α1-adrenergic receptors .
- Impurity Profiling : Combine LC-QTOF/MS with in silico toxicity prediction tools (e.g., Toxtree) for unknown impurity identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
